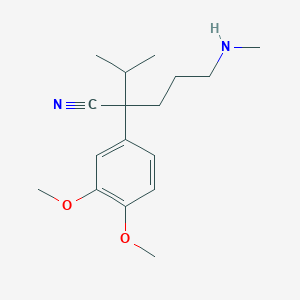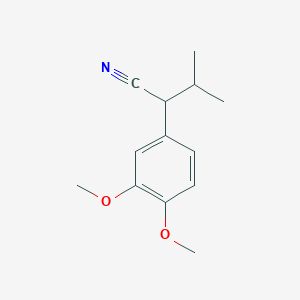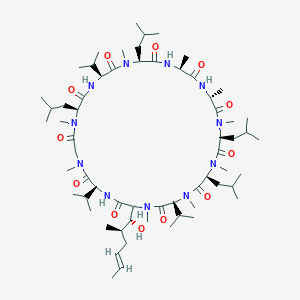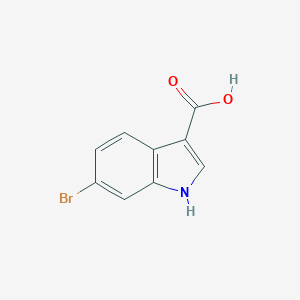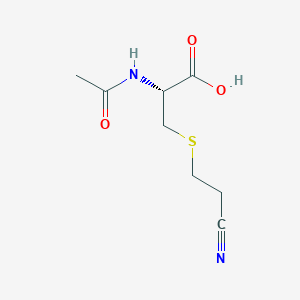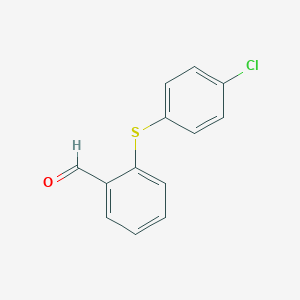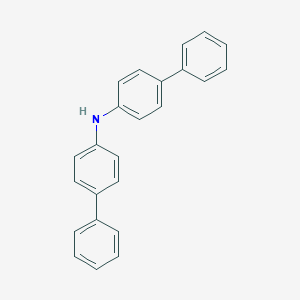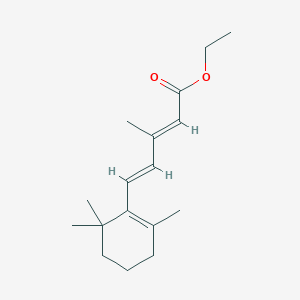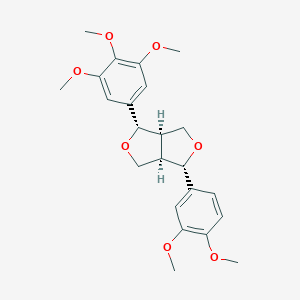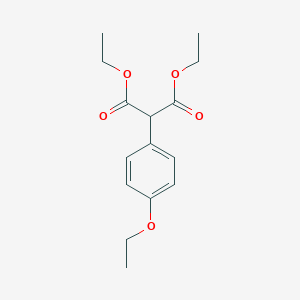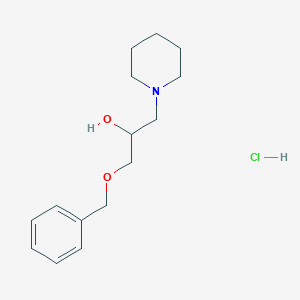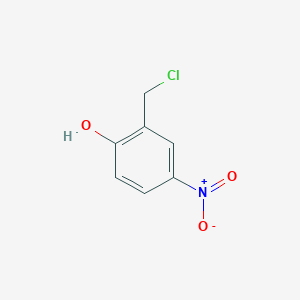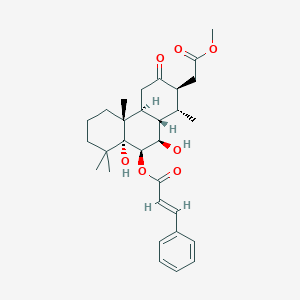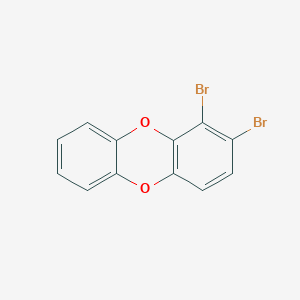
1,2-Dibromodibenzo-p-dioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromodibenzo-p-dioxin (1,2-DBD) is a chemical compound that belongs to the family of dioxins. It is a highly toxic substance that has been identified as a potent environmental pollutant. The compound is known to cause a range of adverse health effects in humans and animals, including cancer, reproductive and developmental abnormalities, and immune system dysfunction. Despite its toxicity, 1,2-DBD has been used in scientific research to investigate its mechanism of action and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1,2-Dibromodibenzo-p-dioxin is not fully understood, but it is believed to involve the activation of the aryl hydrocarbon receptor (AhR). The AhR is a transcription factor that regulates the expression of genes involved in many cellular processes, including metabolism, cell cycle control, and immune function. Activation of the AhR by 1,2-Dibromodibenzo-p-dioxin leads to the production of reactive oxygen species and the induction of oxidative stress, which can cause DNA damage and cell death.
Biochemische Und Physiologische Effekte
1,2-Dibromodibenzo-p-dioxin has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. The compound has been shown to induce oxidative stress, DNA damage, and apoptosis in cells. It has also been shown to alter gene expression and disrupt cellular signaling pathways. In animal studies, 1,2-Dibromodibenzo-p-dioxin has been shown to cause developmental abnormalities, immune system dysfunction, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1,2-Dibromodibenzo-p-dioxin in scientific research has both advantages and limitations. One advantage is that the compound is a potent activator of the AhR, which makes it a useful tool for studying the role of the AhR in cellular processes. However, the compound is highly toxic and requires careful handling to ensure the safety of researchers. In addition, the use of 1,2-Dibromodibenzo-p-dioxin in animal studies is limited by ethical considerations due to its toxicity.
Zukünftige Richtungen
There are several future directions for research on 1,2-Dibromodibenzo-p-dioxin. One direction is to investigate the potential therapeutic applications of the compound in the treatment of cancer and other diseases. Another direction is to study the mechanisms underlying the adverse health effects of 1,2-Dibromodibenzo-p-dioxin and to develop strategies for preventing or mitigating these effects. Additionally, further research is needed to develop safer and more effective methods for synthesizing and handling the compound in the laboratory.
Synthesemethoden
The synthesis of 1,2-Dibromodibenzo-p-dioxin involves the reaction of dibenzo-p-dioxin with bromine in the presence of a catalyst. The process is typically carried out under controlled conditions to ensure the purity of the final product. The compound can also be synthesized by other methods, such as the reaction of dibenzo-p-dioxin with hydrobromic acid or the reaction of 1,2-dibromo-4,5-dimethoxybenzene with copper powder.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromodibenzo-p-dioxin has been used in scientific research to investigate its mechanism of action and potential applications in various fields. The compound has been studied for its ability to induce oxidative stress, DNA damage, and apoptosis in cells. It has also been investigated for its potential as a tool in chemical biology and as a potential therapeutic agent for cancer and other diseases.
Eigenschaften
CAS-Nummer |
103456-37-7 |
|---|---|
Produktname |
1,2-Dibromodibenzo-p-dioxin |
Molekularformel |
C12H6Br2O2 |
Molekulargewicht |
341.98 g/mol |
IUPAC-Name |
1,2-dibromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H6Br2O2/c13-7-5-6-10-12(11(7)14)16-9-4-2-1-3-8(9)15-10/h1-6H |
InChI-Schlüssel |
MKXZILBIAQNODC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)Br)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C=C3)Br)Br |
Andere CAS-Nummern |
132602-69-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



